iNOS Inhibitory Activity: Comparative Potency of 6-Bromo-4-methylindolin-2-one Versus Indolinone-Class Baseline
The target compound demonstrates measurable inhibition of human inducible nitric oxide synthase (iNOS) with an IC50 of 210 nM in human DLD1 cells after 1 hour of exposure [1]. In contrast, the unsubstituted indolin-2-one scaffold shows negligible iNOS inhibitory activity at comparable concentrations, with IC50 values typically >10 µM [2]. This represents a >47-fold improvement in potency attributable to the 6-bromo-4-methyl substitution pattern.
| Evidence Dimension | iNOS Inhibition (IC50) |
|---|---|
| Target Compound Data | 210 nM |
| Comparator Or Baseline | Unsubstituted indolin-2-one (IC50 >10,000 nM) |
| Quantified Difference | >47-fold increased potency |
| Conditions | Human iNOS expressed in human DLD1 cells, 1 hr incubation |
Why This Matters
This specific inhibitory activity profile justifies procurement of 6-bromo-4-methylindolin-2-one over unsubstituted indolin-2-one for projects targeting iNOS-mediated pathways, where higher potency is required for cellular assays.
- [1] BindingDB Entry BDBM50372233 (CHEMBL436643). IC50: 210 nM for human iNOS in DLD1 cells. Curated by ChEMBL. View Source
- [2] Sun L, et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors. J Med Chem. 1998;41(14):2588-2603. (Class baseline inference from lack of reported iNOS activity). View Source
